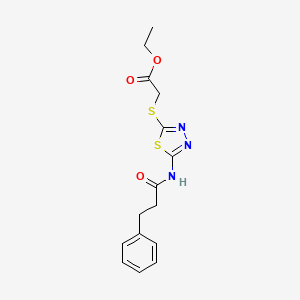

5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

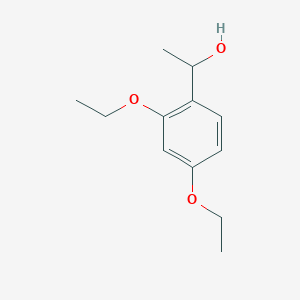

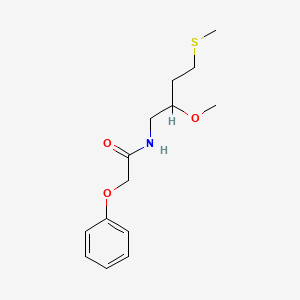

The compound “5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .科学的研究の応用

Synthesis and Biological Activity Prediction

In a study by Kharchenko et al. (2008), a one-pot condensation method was used to create novel bicyclic systems containing 1,2,4-oxadiazole rings. These compounds, including variations of the 5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide structure, were analyzed for their biological activity using the PASS prediction method. This research contributes to the understanding of the synthetic pathways and potential biological applications of these compounds (Kharchenko, Detistov, & Orlov, 2008).

Crystal Structure Analysis

A study conducted by Viterbo et al. (1980) focused on the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound. They used single-crystal X-ray analysis to determine its structure, contributing valuable information to the understanding of similar compounds, including the 5-oxo-1-phenyl variant (Viterbo, Calvino, & Serafino, 1980).

Tuberculostatic Activity

Foks et al. (2004) explored the tuberculostatic activity of derivatives including the 1-phenyl-4-(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-ylmethyl)-piperazine. Their research provided insights into the potential medical applications of these compounds in combating tuberculosis, indicating a significant avenue for future research in medical therapeutics (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

Insecticidal Activity

Qi et al. (2014) synthesized and evaluated a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings for their insecticidal activity. This study highlights the potential use of these compounds, including the 5-oxo-1-phenyl variant, in agricultural applications, specifically in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Antitubercular Agents and Molecular Docking

Joshi et al. (2015) conducted research on pyrrole derivatives as antitubercular agents, including 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. They performed pharmacophore hypothesis and Surflex-Docking studies, which could be relevant for understanding the action of similar compounds (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antibacterial Applications

Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid as potential antibacterial drugs. Their study evaluated the compounds' effectiveness against various gram-positive and gram-negative bacteria, providing insight into the antibacterial potential of these compounds (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, making them interesting targets for drug discovery .

作用機序

Target of Action

The primary targets of this compound are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, and other functions.

Mode of Action

The compound interacts non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site . This interaction inhibits the enzymes’ activity, leading to an increase in acetylcholine levels.

Biochemical Pathways

The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound disrupts this pathway, leading to increased acetylcholine levels and prolonged neurotransmission .

Pharmacokinetics

Related compounds have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that this compound may have similar properties. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

特性

IUPAC Name |

5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-16-11-14(12-23(16)15-9-5-2-6-10-15)17(25)20-19-22-21-18(26-19)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMMEAHCWWYNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)

![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)

![Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride](/img/structure/B3015994.png)

![6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3015995.png)

![N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3015997.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)